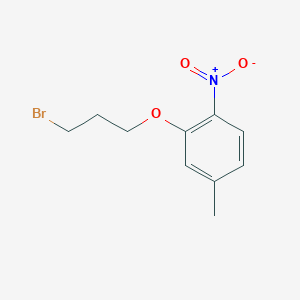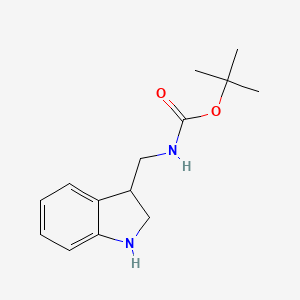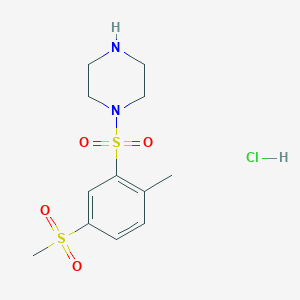![molecular formula C7H15Cl2N3 B1438164 [(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride CAS No. 1240289-23-9](/img/structure/B1438164.png)
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride
描述
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of methylating agents such as methyl iodide or methyl bromide . The process can be summarized as follows:
Methylation of 3,5-dimethylpyrazole: This step involves the reaction of 3,5-dimethylpyrazole with a methylating agent to form 3,5-dimethyl-1H-pyrazole.
Introduction of Methylamine Group: The methylated pyrazole is then reacted with methylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of [(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, characterized by lower binding free energy . This interaction inhibits the enzyme’s activity, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.
Methylamine: Another building block used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar pyrazole ring structures but different substituents.
Uniqueness
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to interact with specific enzymes and proteins makes it valuable in biochemical research and potential therapeutic applications.
属性
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5-7(4-8-3)6(2)10-9-5;;/h8H,4H2,1-3H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFFMGAVBDGFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


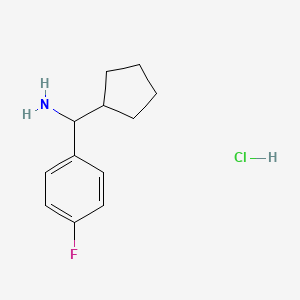

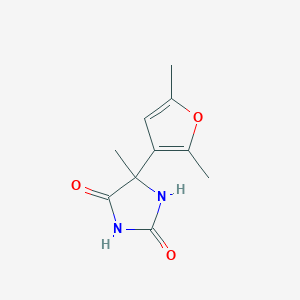


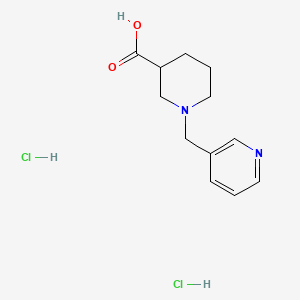
![3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438092.png)
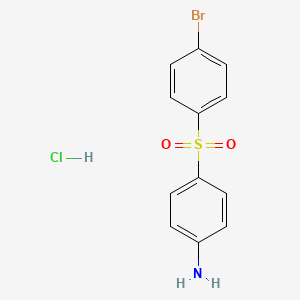
![5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438096.png)
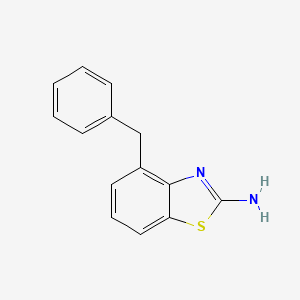
![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)
